(5Z)-5-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: Known for its role in regulating inflammation.
2-Pyrrolidone: A simpler lactam structure with various industrial applications.
Uniqueness
(5Z)-5-{[3-(FURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its complex structure and potential for diverse biological activities. Its unique combination of heterocyclic rings and substituents offers opportunities for developing novel therapeutic agents and materials .
Properties
Molecular Formula |
C25H17N5O2S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H17N5O2S/c1-16-8-5-6-11-19(16)23-26-25-30(28-23)24(31)21(33-25)14-17-15-29(18-9-3-2-4-10-18)27-22(17)20-12-7-13-32-20/h2-15H,1H3/b21-14- |
InChI Key |
KKYPMVRDIMTYDE-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CO5)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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